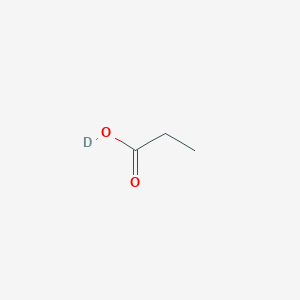
Propionic acid-OD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid-OD, also known as deuterated propionic acid, is a derivative of propionic acid where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various scientific fields due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propionic acid-OD can be synthesized through several methods. One common approach involves the deuteration of propionic acid using deuterium gas (D2) in the presence of a catalyst. Another method includes the exchange of hydrogen atoms with deuterium in the presence of a deuterated solvent.
Industrial Production Methods
Industrial production of this compound typically involves the deuteration of propionic acid using deuterium oxide (D2O) as a solvent. This process is carried out under controlled conditions to ensure the efficient exchange of hydrogen atoms with deuterium.
Análisis De Reacciones Químicas
Types of Reactions
Propionic acid-OD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propanol-OD.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Propanol-OD.
Substitution: Depending on the substituent, various deuterated derivatives can be formed.
Aplicaciones Científicas De Investigación
Propionic acid-OD has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of propionic acid in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of propionic acid-OD involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized similarly to propionic acid, but the presence of deuterium can alter the rate of metabolic reactions. This alteration is due to the kinetic isotope effect, where the presence of a heavier isotope (deuterium) affects the reaction rate.
Comparación Con Compuestos Similares
Similar Compounds
Propionic acid: The non-deuterated form of propionic acid-OD.
Acetic acid-OD: A deuterated form of acetic acid.
Butyric acid-OD: A deuterated form of butyric acid.
Uniqueness
This compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This uniqueness makes it valuable in various research applications, particularly in studies involving reaction mechanisms and metabolic pathways.
Propiedades
Fórmula molecular |
C3H6O2 |
|---|---|
Peso molecular |
75.08 g/mol |
Nombre IUPAC |
deuterio propanoate |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i/hD |
Clave InChI |
XBDQKXXYIPTUBI-DYCDLGHISA-N |
SMILES isomérico |
[2H]OC(=O)CC |
SMILES canónico |
CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


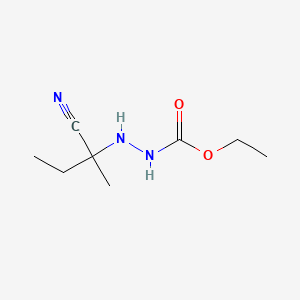
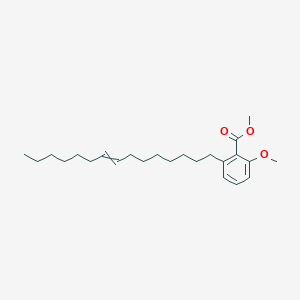
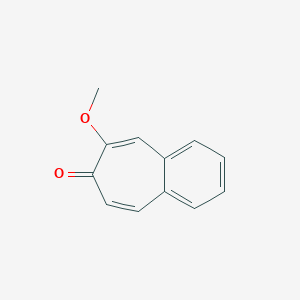
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
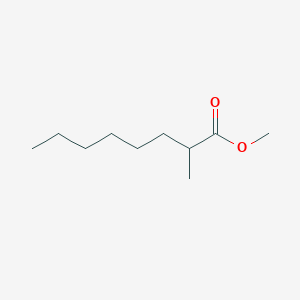
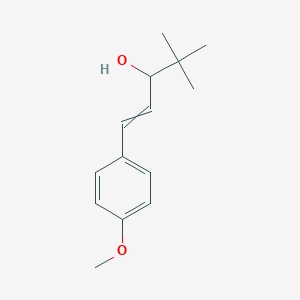
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
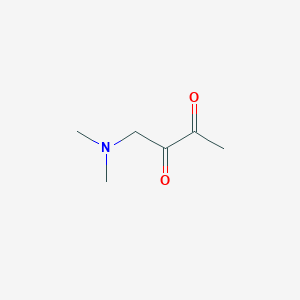
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)
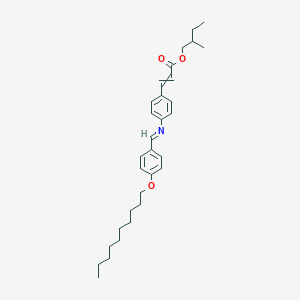
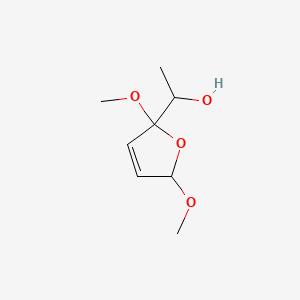
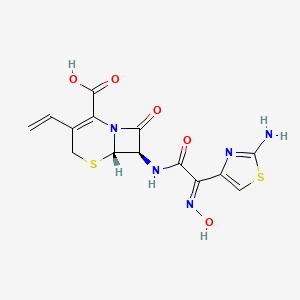
![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
